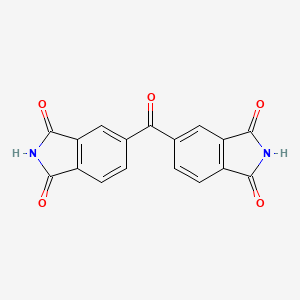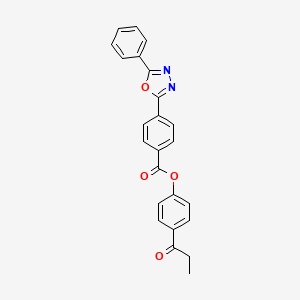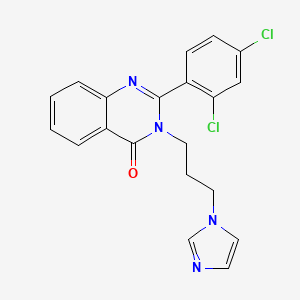![molecular formula C28H23NO6S B10875636 4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B10875636.png)
4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate is a complex organic compound that features both sulfonyl and benzoyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 4-(phenylsulfonyl)benzyl chloride: This can be achieved by reacting 4-(phenylsulfonyl)benzyl alcohol with thionyl chloride under reflux conditions.
Preparation of 4-[(4-methoxybenzoyl)amino]benzoic acid: This involves the acylation of 4-aminobenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of 4-(phenylsulfonyl)benzyl chloride with 4-[(4-methoxybenzoyl)amino]benzoic acid in the presence of a base like triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted benzyl or benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of sulfonyl and benzoyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the sulfonyl and benzoyl groups.
Mecanismo De Acción
The mechanism of action for 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzoyl group might engage in hydrophobic interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Phenylsulfonyl)benzyl benzoate
- 4-[(4-Methoxybenzoyl)amino]benzoic acid
- 4-(Phenylsulfonyl)benzoic acid
Uniqueness
4-(Phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate is unique due to the combination of sulfonyl and benzoyl groups within the same molecule
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields
Propiedades
Fórmula molecular |
C28H23NO6S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
[4-(benzenesulfonyl)phenyl]methyl 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H23NO6S/c1-34-24-15-11-21(12-16-24)27(30)29-23-13-9-22(10-14-23)28(31)35-19-20-7-17-26(18-8-20)36(32,33)25-5-3-2-4-6-25/h2-18H,19H2,1H3,(H,29,30) |
Clave InChI |
PIZUIJYNEGXVCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10875564.png)
![4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875570.png)
![3-cyclohexyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10875575.png)
![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)

![11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875605.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875612.png)
![2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
![3-cyclohexyl-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875621.png)


![3-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol](/img/structure/B10875638.png)
![5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875646.png)
